molecular formula C14H11ClN2 B11869476 3-Chloro-4-phenyl-1H-indol-7-amine CAS No. 919522-68-2

3-Chloro-4-phenyl-1H-indol-7-amine

Cat. No.: B11869476
CAS No.: 919522-68-2
M. Wt: 242.70 g/mol
InChI Key: KWMZTGKNGSHMSL-UHFFFAOYSA-N
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Description

3-Chloro-4-phenyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-phenyl-1H-indol-7-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this compound, the starting materials would include 3-chlorophenylhydrazine and a suitable ketone or aldehyde.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is commonly used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-phenyl-1H-indol-7-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-Chloro-4-phenyl-1H-indol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-phenyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-phenyl-1H-indol-7-amine is unique due to the presence of both a chlorine atom and a phenyl group on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

919522-68-2

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

3-chloro-4-phenyl-1H-indol-7-amine

InChI

InChI=1S/C14H11ClN2/c15-11-8-17-14-12(16)7-6-10(13(11)14)9-4-2-1-3-5-9/h1-8,17H,16H2

InChI Key

KWMZTGKNGSHMSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CNC3=C(C=C2)N)Cl

Origin of Product

United States

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